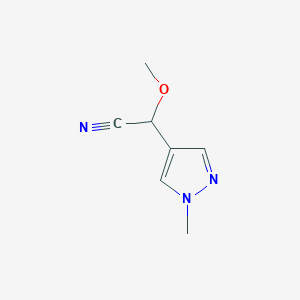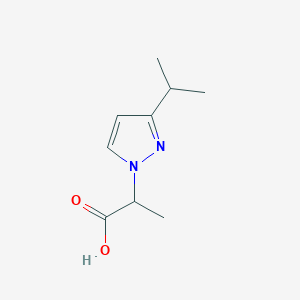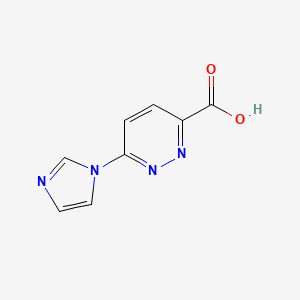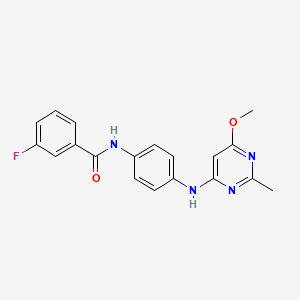
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, also known as GW3965, is a small molecule agonist of liver X receptors (LXRs). LXRs are transcription factors that play a crucial role in regulating cholesterol metabolism, inflammation, and glucose homeostasis. GW3965 has been extensively studied for its potential therapeutic applications in various diseases such as atherosclerosis, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Conformational Isomers and Cytosine Complexation
Pyrid-2-yl ureas, closely related to 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, have been studied for their conformational isomers and their ability to complex with cytosine. These studies reveal the potential of such compounds in understanding intramolecular interactions and hydrogen bonding, which are crucial in biochemical processes (Chien et al., 2004).
Fluorescent Sensing of Organic Acids
Fluorescent pyrid-2-yl ureas exhibit a shift in fluorescence upon addition of organic acids. This characteristic makes them promising candidates for the development of sensors to detect changes in chemical environments, such as pH changes or the presence of specific organic compounds (Jordan et al., 2010).
Facilitated Synthesis of Pyridine-2-yl Substituted Ureas
A novel synthesis method for pyridine-2-yl substituted ureas, including compounds like 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, has been developed. This method is solvent- and halide-free, indicating a more environmentally friendly approach to creating these compounds, which are useful in various chemical and pharmaceutical applications (Rassadin et al., 2016).
Hydrogen-Bonded Complex Formation
Studies on heterocyclic ureas show their ability to form hydrogen-bonded complexes. This property is significant for understanding molecular interactions and could be utilized in the design of new materials and drugs (Corbin et al., 2001).
Interaction with 2-Amino-1,8-Naphthyridines and Benzoates
N-(Pyridin-2-yl),N'-substituted ureas interact with 2-amino-1,8-naphthyridines and benzoates, a process that can be monitored by NMR spectroscopy. This interaction provides insights into the molecular recognition process, which is critical in drug design and biomolecular studies (Ośmiałowski et al., 2013).
Ion-Pair Binding in Ligand Design
The synthesis of ligands like 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea demonstrates the potential of such compounds in binding ion-pairs. This property is important for developing new materials for ion separation and sensing applications (Qureshi et al., 2009).
Metallo-Supramolecular Macrocycle Assembly
Pyridine-substituted urea ligands have been used to assemble metallo-supramolecular macrocycles. These structures have potential applications in nanotechnology and material science, where precise molecular assembly is crucial (Troff et al., 2012).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSISMJFPNMSRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)


![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)
![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)
![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)